molecular formula C8H12N2O B13603504 5-Cyclopentylisoxazol-4-amine

5-Cyclopentylisoxazol-4-amine

Cat. No.: B13603504
M. Wt: 152.19 g/mol
InChI Key: QGTIFQJHFJTHTJ-UHFFFAOYSA-N
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Description

5-Cyclopentylisoxazol-4-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentylisoxazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydroxylamine hydrochloride to form cyclopentanone oxime. This intermediate then undergoes cyclization in the presence of a suitable dehydrating agent, such as phosphorus oxychloride, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. For instance, the reaction of cyclopentanone oxime with hydroxylamine hydrochloride in a solvent mixture of dimethylformamide and isopropanol under microwave irradiation at 90°C for 30 minutes can produce the desired compound in good yields .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentylisoxazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopentylisoxazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Cyclopentylisoxazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound of the isoxazole family.

    3,5-Dimethylisoxazole: A derivative with methyl groups at positions 3 and 5.

    4,5-Dihydroisoxazole: A reduced form of isoxazole

Uniqueness

5-Cyclopentylisoxazol-4-amine is unique due to its cyclopentyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-cyclopentyl-1,2-oxazol-4-amine

InChI

InChI=1S/C8H12N2O/c9-7-5-10-11-8(7)6-3-1-2-4-6/h5-6H,1-4,9H2

InChI Key

QGTIFQJHFJTHTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(C=NO2)N

Origin of Product

United States

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